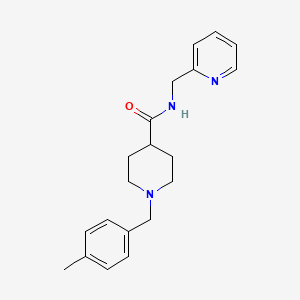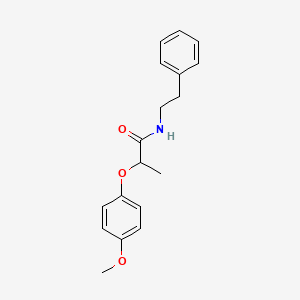
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based designer drugs. It was first synthesized in the early 2000s and has gained popularity in the scientific community due to its potential applications in research.
Mécanisme D'action
The exact mechanism of action of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by binding to the mu-opioid receptors in the brain. This binding leads to the activation of the reward pathway, which is responsible for feelings of pleasure and euphoria. Additionally, this compound has been shown to have an analgesic effect, meaning it can reduce pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is responsible for feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter that is responsible for pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its high potency, which allows for smaller doses to be used. Additionally, it has a relatively long half-life, meaning it stays in the body for a longer period of time, allowing for longer experiments. However, one limitation is its potential for abuse, which requires strict regulation and control.
Orientations Futures
There are several future directions for research on 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One potential direction is its use as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has potential as a pain reliever, and further research could focus on its effectiveness in treating chronic pain. Finally, research could focus on the long-term effects of this compound use, including its potential for addiction and tolerance.
In conclusion, this compound is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research in the areas of addiction and pain. However, its potential for abuse requires strict regulation and control.
Méthodes De Synthèse
The synthesis of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-methylbenzyl chloride with 2-pyridinemethanol to form 4-methylbenzyl 2-pyridinemethanol. The resulting compound is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been used in various scientific research studies, including studies on the central nervous system, addiction, and pain. It has been shown to have potential as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has been used in studies on the effects of drugs on the brain and has been shown to have potential as a pain reliever.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-7-17(8-6-16)15-23-12-9-18(10-13-23)20(24)22-14-19-4-2-3-11-21-19/h2-8,11,18H,9-10,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUNAYXCMCYHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)
![5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
![3-(4-methoxybenzyl)-1-methyl-8-(3-phenoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4930567.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)

![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)

![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)

